ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
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Overview
Description
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a thiadiazole ring, and an ethyl acetate group, making it a unique and multifunctional molecule.
Preparation Methods
The synthesis of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other triazinoindole derivatives, such as:
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and exhibit similar chemical reactivity but may have different biological properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse biological activities and can serve as a basis for comparison.
Biological Activity
Ethyl 2-{5-[2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a triazinoindole core and a thiadiazole ring, which may contribute to its interactions with various biological targets.
Preliminary studies have indicated that this compound may exert its biological effects by:
- Inhibiting Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Interfering with Cellular Processes : Its structural components suggest potential interactions with cellular signaling pathways.
Pharmacological Profile
Research has shown that compounds with similar structures often exhibit a range of pharmacological activities. Notably:
- Antimicrobial Activity : Compounds within the triazinoindole class have demonstrated significant antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Compound Type | Activity Type | Example Organisms | MIC (μg/mL) |
---|---|---|---|
Triazinoindole Derivatives | Antibacterial | E. coli, S. aureus | 0.125 - 8 |
Thiadiazole Derivatives | Antifungal | Candida albicans | Moderate |
Case Studies
A study highlighted the efficacy of related compounds in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. For instance, derivatives similar to Ethyl 2-{...} exhibited high antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL against resistant strains .
Safety Profile
The compound's safety profile is crucial for its development as a therapeutic agent. Risk assessments indicate potential hazards associated with its use:
Hazard Statements | Precautionary Measures |
---|---|
H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Future Directions
Further investigations are necessary to elucidate the precise mechanisms of action and therapeutic potential of Ethyl 2-{...}. These studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
Properties
IUPAC Name |
ethyl 2-[5-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-3-26-12-8-6-5-7-11(12)16-17(26)21-18(24-23-16)30-10-13(27)20-19-25-22-14(31-19)9-15(28)29-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,20,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVACCXHYZBCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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